molecular formula C9H5IN2O B15332015 8-Iodoquinoxaline-5-carbaldehyde

8-Iodoquinoxaline-5-carbaldehyde

Cat. No.: B15332015
M. Wt: 284.05 g/mol
InChI Key: MSXYGJWHTYBAGD-UHFFFAOYSA-N
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Description

8-Iodoquinoxaline-5-carbaldehyde is a halogenated quinoxaline derivative featuring an iodine atom at the 8-position and a carbaldehyde functional group at the 5-position of the quinoxaline ring. Quinoxalines are bicyclic aromatic compounds composed of two nitrogen atoms in a benzene-fused ring system. The introduction of iodine and an aldehyde group enhances its utility in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or materials science . While specific CAS or molecular formula data for this compound are absent in the provided evidence, its structure can be inferred as C₉H₄IN₂O based on the quinoxaline backbone (C₈H₆N₂) with substitutions at positions 5 and 6.

Properties

Molecular Formula

C9H5IN2O

Molecular Weight

284.05 g/mol

IUPAC Name

8-iodoquinoxaline-5-carbaldehyde

InChI

InChI=1S/C9H5IN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H

InChI Key

MSXYGJWHTYBAGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C=O)N=CC=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinoxaline-5-carbaldehyde typically involves the functionalization of quinoxaline derivatives. One common method is the regioselective lithiation of 2,3-dichloroquinoxaline at the 5th position using 2,2,6,6-tetramethylpiperidyl lithium (TMPLi) followed by quenching with iodine to introduce the iodine atom. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which involves the reaction of the iodinated quinoxaline with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinoxaline-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethyl sulfoxide, ethanol), and catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted quinoxalines with various functional groups.

    Oxidation Reactions: 8-Iodoquinoxaline-5-carboxylic acid.

    Reduction Reactions: 8-Iodoquinoxaline-5-methanol.

Mechanism of Action

The mechanism of action of 8-Iodoquinoxaline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

8-Bromoquinoxaline-5-carbaldehyde

Key Data (from ):

Property Value
CAS Number 2101944-50-5
Molecular Formula C₇H₅ClN₂ (discrepancy noted)
Molecular Weight 152.58 g/mol
Synonyms 8-bromoquinoxaline-5-carbaldehyde

Comparison:

  • Halogen Substituent: Bromine (Br) vs. Iodine (I). Iodine’s larger atomic radius and weaker C–I bond increase reactivity in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) compared to bromine.
  • Molecular Weight: 8-Iodoquinoxaline-5-carbaldehyde would have a higher molecular weight (~307 g/mol estimated) due to iodine’s atomic mass (127 vs. bromine’s 80).
  • Electronic Effects: Iodine’s electron-withdrawing nature may alter the quinoxaline ring’s electron density more significantly than bromine, affecting the aldehyde group’s reactivity.
  • bromine). Further verification is advised .

Imidazole-2-carboxaldehyde

Key Data (from ):

Property Value
CAS Number 10111-08-7
Molecular Formula C₄H₄N₂O
Molecular Weight 96.09 g/mol

Comparison:

  • Structural Differences: Imidazole-2-carboxaldehyde features a five-membered imidazole ring, whereas this compound has a fused benzene-diazine (quinoxaline) system.
  • Applications: Imidazole derivatives are prevalent in coordination chemistry and enzyme inhibition studies, while quinoxalines are often used in anticancer and antimicrobial agent development.

Iridin (Unrelated Compound)

Key Data (from ):

Property Value
CAS Number 491-74-7
Molecular Formula C₂₄H₂₆O₁₃
Molecular Weight 522.46 g/mol

Its inclusion here highlights the diversity of aldehyde-containing compounds but underscores the need for focused comparisons within the quinoxaline class.

Research Implications

  • Reactivity Hierarchy: Iodoquinoxaline derivatives are expected to outperform bromo analogs in metal-catalyzed cross-couplings due to iodine’s superior leaving-group ability.
  • Stability Concerns: The weaker C–I bond may necessitate stringent storage conditions (e.g., dark,低温) to prevent decomposition.
  • Synthetic Versatility: The aldehyde group in both quinoxaline and imidazole derivatives enables diverse functionalization (e.g., Schiff base formation), though steric and electronic environments differ significantly.

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